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molecular formula C16H17F3N4 B8712349 2-(4-Benzylpiperazin-1-yl)-5-trifluoromethylpyrimidine CAS No. 845616-57-1

2-(4-Benzylpiperazin-1-yl)-5-trifluoromethylpyrimidine

Cat. No. B8712349
M. Wt: 322.33 g/mol
InChI Key: OWKIACZEWUKVFV-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

To a solution of 2-(4-Benzyl-piperazin-1-yl)-5-trifluoromethyl-pyrimidine (0.63 g) in methanol was added Palladium-C (Degussa E101N; 5%) and the reaction mixture was heated at 60° C. under hydrogen atmosphere. The reaction mixture was then allowed to cool down to room temperature, the catalyst was filtered of and solvent was removed in vacuo to yield the title compound as a colorless solid (0.41 g). MS (m/e): 233.1 (M+H+).
Quantity
0.63 g
Type
reactant
Reaction Step One
[Compound]
Name
Palladium-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[N:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][N:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>CO>[N:11]1([C:14]2[N:15]=[CH:16][C:17]([C:20]([F:22])([F:21])[F:23])=[CH:18][N:19]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC=C(C=N1)C(F)(F)F
Name
Palladium-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered of and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=C(C=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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